molecular formula C21H27N7O B2915374 3,3-dimethyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one CAS No. 920219-21-2

3,3-dimethyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one

Cat. No. B2915374
CAS RN: 920219-21-2
M. Wt: 393.495
InChI Key: UDEZJWNSWBKIGO-UHFFFAOYSA-N
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Description

Triazoles are a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms . They are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .


Synthesis Analysis

Triazoles can be synthesized using several methods. One common technique for unsubstituted triazoles is the Huisgen azide-alkyne 1,3-dipolar cycloaddition, where an azide and an alkyne react at high temperature to form a ring .


Molecular Structure Analysis

The molecular structure of triazoles is unique, with a five-membered ring containing two carbon atoms and three nitrogen atoms . This structure allows triazoles to accommodate a broad range of substituents, paving the way for the construction of diverse novel bioactive molecules .


Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions due to their unique structure. They can act as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .


Physical And Chemical Properties Analysis

Triazoles have unique physical and chemical properties due to their heterocyclic structure. They are generally stable compounds and can exhibit luminescent properties .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been shown to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of cellular targets.

Mode of Action

It’s known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This suggests that the compound may exert its effects by interacting with enzyme active sites, potentially altering their function.

Biochemical Pathways

Compounds with similar structures have been found to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways . For instance, they have been found to inhibit carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These enzymes play crucial roles in various biochemical pathways, including metabolism, neurotransmission, and hormone synthesis.

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for related compounds . These studies can provide insights into the potential bioavailability of the compound. Further experimental studies would be needed to confirm these properties for this specific compound.

Result of Action

Related compounds have been found to exhibit anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, and antiviral effects . These effects suggest that the compound may alter cellular function in a variety of ways, potentially leading to changes in cell growth, inflammation, oxidative stress, and viral replication.

Safety and Hazards

While triazoles are generally considered safe for use in various applications, some may pose hazards. For instance, they can be harmful if swallowed, cause eye irritation, and may be harmful to aquatic life .

Future Directions

The future of triazole research is promising, with ongoing efforts to find new and efficient methodologies for accessing new triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .

properties

IUPAC Name

3,3-dimethyl-1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N7O/c1-15-5-7-16(8-6-15)28-20-18(24-25-28)19(22-14-23-20)27-11-9-26(10-12-27)17(29)13-21(2,3)4/h5-8,14H,9-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDEZJWNSWBKIGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CC(C)(C)C)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-dimethyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one

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